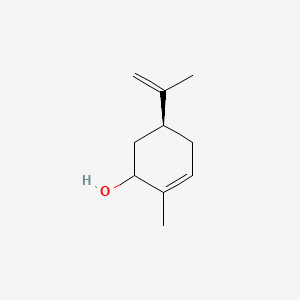
Carveol, (-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a monoterpenoid alcohol with a molecular formula of C10H16O and a molecular weight of 152.23 g/mol . This compound is found in essential oils of various plants, including spearmint and caraway, and is known for its pleasant minty aroma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carveol, (-)- can be achieved through several methods. One common method involves the hydrogenation of carvone, a related monoterpenoid ketone, in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions, with hydrogen gas at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as essential oils. The essential oils are subjected to fractional distillation to isolate the desired compound. Additionally, biotechnological methods using microbial fermentation have been explored for the production of this compound, leveraging the metabolic pathways of certain microorganisms .
Analyse Chemischer Reaktionen
Types of Reactions
Carveol, (-)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carvone, a ketone, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield dihydrocarveol, a saturated alcohol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acetic anhydride for esterification
Major Products
Oxidation: Carvone
Reduction: Dihydrocarveol
Substitution: Esters such as carveol acetate
Wissenschaftliche Forschungsanwendungen
Carveol, (-)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties, making it a potential candidate for natural preservatives.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of Carveol, (-)- involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carvone: A ketone with a similar structure, differing by the presence of a carbonyl group instead of a hydroxyl group.
Dihydrocarveol: A saturated alcohol obtained by the reduction of carveol.
Carveol Acetate: An ester derivative of carveol, formed by esterification with acetic acid.
Uniqueness
Carveol, (-)- is unique due to its specific stereochemistry and functional groups, which contribute to its distinct chemical reactivity and biological activity. Its natural occurrence and pleasant aroma also make it valuable in the flavor and fragrance industry .
Eigenschaften
CAS-Nummer |
1253216-40-8 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10?/m0/s1 |
InChI-Schlüssel |
BAVONGHXFVOKBV-AXDSSHIGSA-N |
SMILES |
CC1=CCC(CC1O)C(=C)C |
Isomerische SMILES |
CC1=CC[C@@H](CC1O)C(=C)C |
Kanonische SMILES |
CC1=CCC(CC1O)C(=C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Carveol, (-)-; Carveol, L- L-Carveol; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















